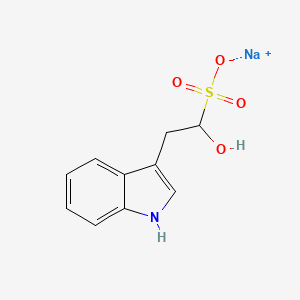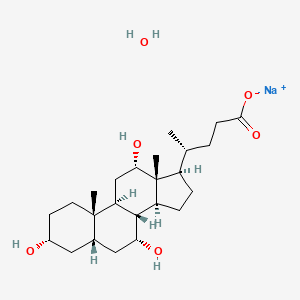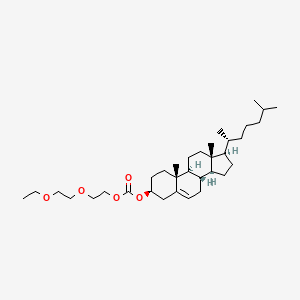
Ethoxylated methyl glucoside dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxylated methyl glucoside dioleate, also known as this compound, is a useful research compound. Its molecular formula is C136H158N26O31 and its molecular weight is 2652.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Emulsifier and Surface-Active Agent Applications
Ethoxylated methyl glucoside dioleate, a diester of methyl glucoside and oleic acid, finds its application mainly as an emulsifier, emollient, humectant, and skin conditioning agent in cosmetics, as well as in some topical pharmaceutical products. It is utilized for its properties to stabilize and maintain the mixture of water and oil components in a formulation, enhancing product texture and user experience. Notably, methyl glucose dioleate is used as a water-in-oil emulsifier, playing a critical role in the cosmetic industry. The specificity of ethoxylation technologies, particularly when applied to fatty methyl esters like this compound, results in surfactants with a peaked ethoxymer distribution and performance characteristics similar to alcohol ethoxylates, albeit with a lower foam profile. This technology shows promise in ethoxylating esters of varying steric environments, contributing to the development of mild surfactant blends through partial saponification or glucaminolysis processes (Deswysen et al., 2013), (Weerasooriya, 1999).
Chemical Synthesis and Modification
In the realm of chemical synthesis and modification, ethoxylated glycosides, which include derivatives similar to this compound, are synthesized through enzymatic catalysis. These compounds, once synthesized, can be further modified by enzymatic esterification processes. The selectivity of enzymes like lipases allows for the precise modification of these glycosides, leading to the production of monoesters and diesters with specific structural configurations. This process highlights the versatility and utility of ethoxylated glycosides in chemical synthesis, offering pathways to create a variety of structurally distinct and potentially useful compounds (Millqvist-Fureby et al., 1998).
Application in Diverse Chemical Reactions
The functionalization of fatty methyl esters, like this compound, through ring-opening reactions with alkyl glycosides, is an area of interest in the synthesis of highly functionalized amphiphilic compounds. These compounds are precursors for biobased materials, demonstrating the potential of this compound in contributing to the creation of renewable and biodegradable products. The combination of enzymatic and chemical processes in the modification and synthesis of ethoxylated glycoside esters showcases the compound's potential in industrial applications, particularly in the development of sustainable and eco-friendly materials (Epoune Lingome et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethoxylated methyl glucoside dioleate involves the reaction between methyl glucoside and oleic acid followed by ethoxylation using ethylene oxide.", "Starting Materials": [ "Methyl glucoside", "Oleic acid", "Ethylene oxide" ], "Reaction": [ "Methyl glucoside and oleic acid are mixed in a reaction vessel.", "The mixture is heated to a temperature of 150-170°C and stirred for 4-6 hours.", "The resulting product is cooled and then ethoxylated using ethylene oxide in the presence of a catalyst such as potassium hydroxide.", "The reaction is carried out at a temperature of 120-140°C and a pressure of 10-20 psi for 6-8 hours.", "The product is then neutralized with an acid such as acetic acid and purified using techniques such as distillation and filtration to obtain Ethoxylated methyl glucoside dioleate." ] } | |
CAS No. |
86893-19-8 |
Molecular Formula |
C136H158N26O31 |
Molecular Weight |
2652.9 g/mol |
IUPAC Name |
6-[[5-(2-aminoethylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(aminomethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-[(2-amino-2-oxoethyl)carbamoyl]pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[5-(3-aminopropylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(4-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(5-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3,3-dimethyl-7-oxo-6-[[5-(prop-2-enoxycarbonylamino)pyridin-2-yl]methylidene]-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(hydroxymethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O4.C19H21N3O5.C18H20N4O5.C18H22N4O4.C16H19N3O3.C16H18N2O4.2C15H17N3O3/c1-19(2)9-14-13(17(25)23(14)15(19)18(26)27)8-12-5-4-11(10-22-12)16(24)21-7-3-6-20;1-4-7-27-18(26)21-12-6-5-11(20-10-12)8-13-14-9-19(2,3)15(17(24)25)22(14)16(13)23;1-18(2)7-12-11(16(25)22(12)14(18)17(26)27)6-10-5-9(3-4-20-10)15(24)21-8-13(19)23;1-18(2)8-13-12(16(24)22(13)14(18)17(25)26)7-11-4-3-10(9-21-11)15(23)20-6-5-19;1-16(2)7-12-11(14(20)19(12)13(16)15(21)22)6-10-5-9(8-17)3-4-18-10;1-16(2)7-12-11(14(20)18(12)13(16)15(21)22)6-10-5-9(8-19)3-4-17-10;1-15(2)6-11-10(5-9-4-3-8(16)7-17-9)13(19)18(11)12(15)14(20)21;1-15(2)7-11-10(6-9-5-8(16)3-4-17-9)13(19)18(11)12(15)14(20)21/h4-5,8,10,14-15H,3,6-7,9,20H2,1-2H3,(H,21,24)(H,26,27);4-6,8,10,14-15H,1,7,9H2,2-3H3,(H,21,26)(H,24,25);3-6,12,14H,7-8H2,1-2H3,(H2,19,23)(H,21,24)(H,26,27);3-4,7,9,13-14H,5-6,8,19H2,1-2H3,(H,20,23)(H,25,26);3-6,12-13H,7-8,17H2,1-2H3,(H,21,22);3-6,12-13,19H,7-8H2,1-2H3,(H,21,22);3-5,7,11-12H,6,16H2,1-2H3,(H,20,21);3-6,11-12H,7H2,1-2H3,(H2,16,17)(H,20,21) |
InChI Key |
ZSCVPEFTSOGWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)NC(=O)OCC=C)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CO)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)C(=O)NCC(=O)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)N)C(=O)N2C1C(=O)O)C |
Related CAS |
888491-19-8 |
Synonyms |
PEG-120 methyl glucose dioleate, Glucamate DOE-120(TM) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





